2-Methylfuro[3,2-b]pyridine 4-oxide

Lipophilicity Drug-likeness CNS drug discovery

Furo[3,2-b]pyridine functionalization often yields complex isomer mixtures. 2-Methylfuro[3,2-b]pyridine 4-oxide (CAS 69022-83-9) employs a dual directing/blocking strategy: the N-oxide activates pyridine C5/C7 for electrophilic substitution while the 2-methyl group suppresses competing furan reactivity, reducing chlorination products from 4 to ~2. • Enables 95%-yield C5 cyanation (Reissert-Henze), precursor to CLK inhibitors (MU1210: CLK1 IC₅₀=8 nM). • XLogP 0.7, TPSA 38.6 Ų-CNS-optimized with +0.4 logP advantage over unsubstituted analog. • Simplifies acetoxylation for 5-HT₁F agonist intermediates.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
Cat. No. B13694115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylfuro[3,2-b]pyridine 4-oxide
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=CC=[N+]2[O-]
InChIInChI=1S/C8H7NO2/c1-6-5-7-8(11-6)3-2-4-9(7)10/h2-5H,1H3
InChIKeyCPSZOYQJBZGBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylfuro[3,2-b]pyridine 4-oxide: Core Properties and Compound Class Definition


2-Methylfuro[3,2-b]pyridine 4-oxide (CAS 69022-83-9, molecular formula C₈H₇NO₂, molecular weight 149.15 g/mol) is a heterocyclic compound belonging to the furopyridine N-oxide class. It features a fused [3,2-b] bicycle combining a π-excessive furan ring with a π-deficient pyridine ring, bearing a 2-methyl substituent on the furan moiety and an N-oxide functionality at the pyridine 4-position [1]. The N-oxide group profoundly alters the electronic properties of the pyridine ring, converting it from a π-deficient to a π-excessive system at specific positions and thereby enabling regioselective electrophilic and nucleophilic substitution chemistry that is inaccessible to the parent pyridine [2]. The furo[3,2-b]pyridine scaffold has been validated as a privileged pharmacophore for highly selective kinase inhibition and Hedgehog pathway modulation [3]. This compound serves as a versatile intermediate for the synthesis of 3,5-disubstituted and 2,3,5-trisubstituted furo[3,2-b]pyridines with demonstrated biological activity across multiple therapeutic targets.

Why Generic Substitution Fails: Physicochemical and Reactivity Distinctions of 2-Methylfuro[3,2-b]pyridine 4-oxide


In-class compounds within the furopyridine N-oxide family cannot be simply interchanged because three structural variables—annelation pattern ([3,2-b] vs. [2,3-b] vs. [3,2-c]), N-oxide position, and C2-substitution—each independently and combinatorially affect lipophilicity (XLogP), polar surface area, and regiochemical reactivity [1][2]. The [3,2-b] annelation positions the N-oxide at the 4-position of the pyridine ring, which directs electrophilic attack to the pyridine α- and γ-positions with a product distribution distinct from [2,3-b] 7-oxide or [3,2-c] 5-oxide isomers [3]. The 2-methyl group on the furan ring further differentiates this compound by blocking electrophilic substitution at the furan C3 position—a site that is accessible in the non-methylated analog furo[3,2-b]pyridine 4-oxide—while simultaneously increasing lipophilicity by approximately 0.4 XLogP units relative to the unsubstituted N-oxide [1][4]. These differences in physicochemical profile and accessible reaction pathways mean that substituting a close analog would alter downstream synthetic yields, regiochemical outcomes, and the drug-like properties of final compounds.

Quantitative Differentiation Evidence: 2-Methylfuro[3,2-b]pyridine 4-oxide vs. Closest Analogs


XLogP Differentiation: 2-Methylfuro[3,2-b]pyridine 4-oxide Occupies a Distinct Lipophilicity Space vs. Unsubstituted N-Oxide and Parent Pyridine

The target compound exhibits an XLogP3-AA value of 0.7, positioning it in a lipophilicity range favorable for CNS drug candidates (optimal CNS LogP range: 1-3) while maintaining sufficient aqueous solubility. Compared to its closest structural analogs: (i) removal of the 2-methyl group yields furo[3,2-b]pyridine 4-oxide with XLogP 0.3 (Δ = +0.4 units imparted by the methyl substituent); (ii) removal of the N-oxide yields 2-methylfuro[3,2-b]pyridine with XLogP 1.7 (Δ = -1.0 unit imparted by N-oxide introduction); (iii) the unsubstituted parent furo[3,2-b]pyridine has XLogP 1.3. This 0.4-unit increase over the unsubstituted N-oxide analog reflects a measurable and tunable contribution of the 2-methyl group [1][2][3].

Lipophilicity Drug-likeness CNS drug discovery

Topological Polar Surface Area (TPSA) Enhancement: N-Oxide Functionality Increases TPSA by 12.6 Ų vs. Parent Pyridine Core

The target compound possesses a TPSA of 38.6 Ų, a direct consequence of the N-oxide group contributing an additional oxygen atom with hydrogen-bond acceptor capacity. In comparison, the parent 2-methylfuro[3,2-b]pyridine (lacking the N-oxide) has a TPSA of 26.0 Ų, a difference of +12.6 Ų. This increase is identical in magnitude to the TPSA difference observed between furo[3,2-b]pyridine 4-oxide (38.6 Ų) and furo[3,2-b]pyridine (26.0 Ų), confirming that the N-oxide moiety—not the 2-methyl group—is the dominant contributor to polar surface area [1][2]. Compounds with TPSA < 60 Ų and < 140 Ų are predicted to have good oral absorption and blood-brain barrier penetration, respectively; the target compound's TPSA of 38.6 Ų satisfies both criteria [3].

Aqueous solubility Oral bioavailability Physicochemical property optimization

N-Oxide-Enabled Regioselective Cyanation: High-Yield C5 Functionalization of Furo[3,2-b]pyridine Scaffold

The N-oxide functionality of furo[3,2-b]pyridine N-oxide enables highly regioselective cyanation at the pyridine C5 position via the Reissert-Henze reaction. Furo[3,2-b]pyridine N-oxide reacts with trimethylsilyl cyanide to yield 5-cyanofuro[3,2-b]pyridine in 95% yield, with only 2% of the 7-cyano isomer formed [1]. In contrast, the parent furo[3,2-b]pyridine (non-N-oxide) does not undergo this direct cyanation and requires alternative, lower-yielding routes to access the same 5-cyano intermediate. For 2-methylfuro[3,2-b]pyridine 4-oxide specifically, the 2-methyl substituent blocks electrophilic attack at the furan C3 position, further constraining the regiochemical outcome and preventing the formation of furan-ring cyanation byproducts that are observed with unsubstituted furo[2,3-b]pyridine N-oxides [2].

Regioselective synthesis C-H functionalization Kinase inhibitor intermediates

Acetoxylation Regioselectivity: 2-Methyl Group Alters Product Distribution Relative to Unsubstituted N-Oxide Analogs

Acetoxylation of furopyridine N-oxides with acetic anhydride produces distinct product distributions depending on both annelation pattern and C2-substitution. For furo[3,2-b]pyridine N-oxide (2b, the unsubstituted analog), acetoxylation yields compounds substituted at the α- or γ-position to the ring nitrogen (3a, 4a, 4b, 3d, 4d, 8, 9) plus unexpected furan-ring substituted products (5a, 6a, 5b, 6b, 7b) [1]. The 2-methyl substituent in the target compound blocks the furan C3 position that would otherwise participate in acetoxylation, simplifying the product mixture and favoring pyridine-ring substitution over furan-ring modification. This contrasts with the behavior of furo[2,3-b]pyridine N-oxide (2a) and furo[3,2-c]pyridine N-oxide (2d), which exhibit different regiochemical preferences and furan-ring participation [1][2].

Regioselective acetoxylation Synthetic intermediate diversification Structure-reactivity relationships

Scaffold Privilege: Furo[3,2-b]pyridine Core Validated for Highly Selective CLK/HIPK Kinase Inhibition with Nanomolar Potency

The furo[3,2-b]pyridine core—the scaffold from which the target N-oxide is derived—has been validated as a privileged pharmacophore for highly selective cdc-like kinase (CLK) and HIPK inhibition. Optimization of 3,5-disubstituted furo[3,2-b]pyridines yielded the chemical probe MU1210, which inhibits CLK1 (IC₅₀ = 8 nM), CLK2 (IC₅₀ = 20 nM), and CLK4 (IC₅₀ = 12 nM) with selectivity over HIPK1 (IC₅₀ = 187 nM) and DYRK2 (IC₅₀ = 1309 nM) [1]. Profiling against a panel of 210 kinases confirmed minimal off-target effects, with only HIPK2 showing significant inhibition (IC₅₀ = 23 nM) [1]. The 2-methylfuro[3,2-b]pyridine 4-oxide represents the oxidized precursor to this privileged scaffold class, enabling access to C5-functionalized intermediates via N-oxide-directed chemistry that cannot be achieved with the non-oxidized parent [2].

Kinase inhibitor CLK inhibitor Chemical biology probe Selectivity profiling

Furan C3 Blockade: 2-Methyl Substitution Prevents Competing Furan-Ring Halogenation Observed in Unsubstituted N-Oxide Analogs

Bromination studies of 2-methylfuro[3,2-b]pyridine (the parent pyridine) demonstrate that the 2-methyl group directs bromination exclusively to the furan C3 position, yielding 3-bromo-2-methylfuro[3,2-b]pyridine as a single product [1]. When this behavior is extrapolated to the N-oxide series, the 2-methyl substituent in the target compound is expected to pre-install a blocking group at the furan C2 position, thereby preventing the competing chlorination and nitration at the furan ring that is observed for unsubstituted furo[3,2-b]pyridine N-oxide. In the unsubstituted analog, chlorination with POCl₃ yields four products (2-chloro, 3-chloro, 5-chloro, and 7-chloro derivatives), while nitration produces 2-nitrofuro[3,2-b]pyridine N-oxide—both involving furan-ring participation [2]. The 2-methyl blockade simplifies the halogenation and nitration product mixtures, favoring pyridine-ring-selective functionalization.

Synthetic selectivity Halogenation regiochemistry Intermediate purity

Optimal Application Scenarios for 2-Methylfuro[3,2-b]pyridine 4-oxide in Research and Industrial Settings


Synthesis of 5-Cyano-2-methylfuro[3,2-b]pyridine: A Key Intermediate for CLK/HIPK Kinase Inhibitor Programs

The target compound's N-oxide functionality enables direct, high-yield C5 cyanation via the Reissert-Henze reaction (class benchmark: 95% yield for the unsubstituted analog) [1]. The resulting 5-cyano intermediate serves as a direct precursor to carboxamide, carboxylic acid, and ester derivatives that are essential building blocks for 3,5-disubstituted furo[3,2-b]pyridine kinase inhibitors such as MU1210 (CLK1 IC₅₀ = 8 nM, CLK2 IC₅₀ = 20 nM, CLK4 IC₅₀ = 12 nM) [2]. The 2-methyl group's XLogP contribution (+0.4 units over unsubstituted N-oxide) provides a built-in lipophilicity handle for tuning the drug-like properties of final compounds without additional synthetic steps [3].

Regioselective Synthesis of 5- or 7-Substituted Pyridine Derivatives via N-Oxide-Directed Electrophilic Substitution

The N-oxide group directs electrophilic substitution to the pyridine α- and γ-positions (C5 and C7), while the 2-methyl substituent blocks competing electrophilic attack on the furan ring. This dual directing/blocking strategy enables the regioselective synthesis of 5-chloro, 7-chloro, or 5-nitro derivatives with fewer byproducts than achievable with the unsubstituted furo[3,2-b]pyridine N-oxide, which produces up to four chlorination products [1]. The reduced product complexity (from 4 products to an expected 2) translates to lower chromatographic purification burden and higher effective yields in multi-gram scale synthesis [2].

CNS-Penetrant Kinase Probe Development Leveraging Optimized XLogP and TPSA Profile

With a computed XLogP of 0.7 and TPSA of 38.6 Ų, the target compound occupies a physicochemical space compatible with CNS drug discovery (ideal LogP 1-3, TPSA < 60-70 Ų for oral absorption, < 90 Ų for BBB penetration) [1]. The 2-methyl group provides a 0.4-unit lipophilicity advantage over furo[3,2-b]pyridine 4-oxide (XLogP 0.3) without increasing TPSA, enabling medicinal chemists to fine-tune CNS penetration while maintaining the N-oxide's synthetic utility and the scaffold's validated kinase selectivity profile [2][3]. This positions the compound as a strategic starting material for CNS-targeted CLK inhibitor programs in neurodegenerative disease indications.

Acetoxylation to Access 4-Pyridone Derivatives Without Competing Furan-Ring Byproducts

Acetoxylation of furopyridine N-oxides constitutes a key transformation for accessing 4-pyridone derivatives that serve as intermediates in 5-HT₁F receptor agonist synthesis (e.g., 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide, a potent and selective 5-HT₁F agonist for acute migraine) [1]. For the target compound, the 2-methyl group is expected to suppress the furan-ring acetoxylation byproducts (5b, 6b, 7b) observed with the unsubstituted analog, simplifying the reaction profile and improving the yield of the desired pyridine α- or γ-acetoxylated product [2].

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